molecular formula C26H24F2N2O3S B2923457 3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 892761-25-0

3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2923457
CAS No.: 892761-25-0
M. Wt: 482.55
InChI Key: DWKNLJIMJSCTNM-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a diethylamino group, and fluorine atoms, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves multiple steps, including the formation of the quinoline core, introduction of the benzenesulfonyl group, and the addition of the diethylamino and fluorine groups. Common reagents used in these reactions include benzenesulfonyl chloride, diethylamine, and fluorinating agents. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts or specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature, pressure, and pH.

Major Products

Scientific Research Applications

3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents, such as:

  • 3-(benzenesulfonyl)-7-(methylamino)-6-fluoro-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one
  • 3-(benzenesulfonyl)-7-(ethylamino)-6-fluoro-1-[(4-bromophenyl)methyl]-1,4-dihydroquinolin-4-one

Uniqueness

The uniqueness of 3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F2N2O3S/c1-3-29(4-2)24-15-23-21(14-22(24)28)26(31)25(34(32,33)20-8-6-5-7-9-20)17-30(23)16-18-10-12-19(27)13-11-18/h5-15,17H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKNLJIMJSCTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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